2-(2-Bromo-3-methylphenyl)pyrrolidine
Description
2-(2-Bromo-3-methylphenyl)pyrrolidine is a pyrrolidine derivative featuring a brominated and methyl-substituted phenyl ring directly attached to the pyrrolidine nitrogen. Pyrrolidine-based compounds are widely studied for their conformational flexibility and applications in medicinal chemistry, such as enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-(2-bromo-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3 |
InChI Key |
SNBHRHDJPPPQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3-methylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the reaction of 2-bromo-3-methylbenzaldehyde with pyrrolidine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromo-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Bromo-3-methylphenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Biological Studies: It can be employed in studies investigating the interactions of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-methylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets through various mechanisms:
Binding to Receptors: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
a) 1-(2-Bromo-3-methylbenzoyl)pyrrolidine
- Structure : Features a benzoyl group (carbonyl-linked phenyl) instead of a direct phenyl attachment.
- Molecular Formula: C₁₂H₁₄BrNO vs. C₁₁H₁₄BrN (estimated for 2-(2-Bromo-3-methylphenyl)pyrrolidine).
- However, the direct phenyl attachment in the target compound may improve metabolic stability due to reduced susceptibility to hydrolysis .
b) 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine
- Structure: Contains a phenoxyethyl linker between the pyrrolidine and brominated phenyl ring.
- Molecular Formula: C₁₄H₁₉BrNO vs. C₁₁H₁₄BrN.
- Key Differences : The ethoxyethyl spacer introduces conformational flexibility, which could enhance binding to hydrophobic pockets in biological targets. However, the longer chain may also increase molecular weight and reduce bioavailability compared to the target compound .
c) 2-(Furan-2-yl)-1-[(4-phenylphenyl)carbonyl]pyrrolidine
- Structure : Includes a biphenyl carbonyl group and a furan substituent.
- Key Differences : The aromatic biphenyl and heterocyclic furan moieties contribute to π-π stacking interactions, which are critical in drug-receptor binding. In contrast, the bromine and methyl groups in 2-(2-Bromo-3-methylphenyl)pyrrolidine may favor halogen bonding and steric hindrance, respectively, altering target selectivity .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2-(2-Bromo-3-methylphenyl)pyrrolidine | C₁₁H₁₄BrN | ~224.1 (estimated) | ortho-Br, meta-CH₃ | High lipophilicity, steric bulk |
| 1-(2-Bromo-3-methylbenzoyl)pyrrolidine | C₁₂H₁₄BrNO | 268.15 | Benzoyl group | Increased polarity |
| 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine | C₁₄H₁₉BrNO | 313.2 | Phenoxyethyl linker | Conformational flexibility |
| 2-(Furan-2-yl)-1-[(4-phenylphenyl)carbonyl]pyrrolidine | C₂₂H₂₀N₂O₂ | 344.4 | Biphenyl carbonyl, furan | Strong π-π interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
